molecular formula C11H18N4 B1488546 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane CAS No. 1239851-69-4

1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane

Cat. No.: B1488546
CAS No.: 1239851-69-4
M. Wt: 206.29 g/mol
InChI Key: BFMFXVSMUUGERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines and their derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions with amidines . For example, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can vary widely, but they all contain the pyrimidine ring, which is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines .


Physical and Chemical Properties Analysis

Pyrimidine is a colorless compound and is a much weaker base than pyridine. It is soluble in water .

Scientific Research Applications

Antitumor Applications

  • A study explored the synthesis of novel diazepine derivatives, evaluating their potential as antitumor agents. Compounds showed significant inhibition against various human tumor cell lines, with notable GI50 values indicating potent activity in vitro (Insuasty et al., 2008).

Synthetic Methodology

  • Research on the synthesis of pyrimido[4,5-e][1,4]diazepines through a two-step acylation/cyclization sequence from key intermediates demonstrated high-throughput methods for obtaining these compounds (Torre et al., 2016).
  • The tautomerism of 1,4-diazepines fused with pyrimidine rings was analyzed, revealing the stability preferences and the influence of electronic effects and hydrogen bonding (Chebanov et al., 2003).

Coordination Chemistry

  • Iron(II) complexes with amine/imine N5 chelate ligands containing a 1,4-diazepane core were synthesized, revealing insights into coordination geometry and magnetic properties. This study indicated potential applications in materials science and catalysis (Schmidt et al., 2013).

Structural Analysis

  • The regiospecific synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones and their structural comparison with benzodiazepin-2-ones provided insights into the conformational and electronic influences on molecular structure (Alonso et al., 2020).

Catalytic Applications

  • Novel nickel(ii) complexes of sterically modified linear N4 ligands were studied for their effects on spin-state and catalytic activity in alkane hydroxylation, highlighting the significance of ligand design in catalysis (Sankaralingam et al., 2017).

Mechanism of Action

Future Directions

Future research on pyrimidine derivatives could focus on developing new synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties . There is also interest in exploring the therapeutic potential of these compounds in various diseases .

Biochemical Analysis

Biochemical Properties

1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in cell cycle progression and has potential implications in cancer therapy.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . Additionally, it affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as CDKs, and inhibits their activity . This inhibition leads to a cascade of events that result in cell cycle arrest and apoptosis. Furthermore, it can modulate gene expression by interacting with transcription factors and altering their activity. These changes in gene expression can have significant effects on cellular function and survival.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions . It can degrade over time, leading to a decrease in its efficacy. Long-term studies have indicated that prolonged exposure to the compound can result in sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit cell proliferation without causing significant toxicity . At higher doses, it can induce toxic effects, including damage to normal tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . These interactions can affect metabolic flux and alter the levels of metabolites in the cell. For instance, the compound can inhibit the activity of enzymes involved in nucleotide synthesis, leading to a decrease in the availability of nucleotides for DNA replication and repair.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in different cellular compartments. For example, the compound can be transported into the nucleus, where it can exert its effects on gene expression and cell cycle regulation.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can be localized to the nucleus, where it can interact with transcription factors and modulate gene expression. Additionally, it can be targeted to the mitochondria, where it can affect cellular metabolism and energy production.

Properties

IUPAC Name

1-(6-ethylpyrimidin-4-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-2-10-8-11(14-9-13-10)15-6-3-4-12-5-7-15/h8-9,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMFXVSMUUGERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane
Reactant of Route 3
Reactant of Route 3
1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane
Reactant of Route 4
Reactant of Route 4
1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane
Reactant of Route 5
Reactant of Route 5
1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane
Reactant of Route 6
Reactant of Route 6
1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.